![molecular formula C10H10N2O2S2 B1389407 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide CAS No. 1094460-88-4](/img/structure/B1389407.png)
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide
Overview
Description
“4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide” is a compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Unfortunately, specific chemical reactions involving “this compound” are not available in the retrieved information.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets in the biological system . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II .
Mode of Action
For example, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Some thiazole compounds have been reported to induce cell death .
Action Environment
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and efficacy .
Advantages and Limitations for Lab Experiments
The advantages of using 4-MTS as a labeling reagent include its specificity and ease of use. The labeling reaction is highly specific, allowing for the selective labeling of a particular biomolecule. The labeling reaction is also simple and can be performed under mild conditions. However, the use of 4-MTS is limited to biomolecules that contain amino groups, and the labeling reaction may affect the conformation of the biomolecule, which may affect its activity.
Future Directions
There are several future directions for the use of 4-MTS in scientific research. One direction is the development of new labeling reagents that can label biomolecules with greater specificity and efficiency. Another direction is the application of 4-MTS in the study of protein-protein interactions and cell signaling pathways. Additionally, the use of 4-MTS in the development of new drugs and therapies is an exciting area of research. Overall, the potential applications of 4-MTS in scientific research are vast, and further research is needed to fully understand its capabilities.
Scientific Research Applications
4-MTS is widely used as a labeling reagent in biochemical and physiological studies. It is used to label proteins, peptides, and other biomolecules for various applications such as protein quantification, protein-protein interactions, and enzyme activity assays. It is also used in the study of ion channels, receptor-ligand interactions, and cell signaling pathways.
Safety and Hazards
properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKWPQHPKMCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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